Yield in Hypervalent Iodine(III)-Mediated Transformations: 2,4,6-Trimethyliodobenzene vs. Methoxy-Substituted Analog
In a study on hypervalent iodine(III) reagents, the reaction with 2,4,6-trimethyliodobenzene, requiring slight heating, afforded the desired product in an 82% yield [1]. In direct comparison under similar conditions, a moderately unstable product derived from a para-methoxy-substituted analog was obtained in a slightly lower yield of 79% [1].
| Evidence Dimension | Reaction yield in hypervalent iodine-mediated transformation |
|---|---|
| Target Compound Data | 82% yield |
| Comparator Or Baseline | para-Methoxy-substituted iodobenzene derivative: 79% yield |
| Quantified Difference | 3 percentage point higher yield for the mesityl-derived reagent. |
| Conditions | Hypervalent iodine(III) reagent formation and subsequent reaction, with slight heating required for the mesityl substrate. Specific reaction details as per cited reference. |
Why This Matters
For process chemists, this small but measurable 3% yield advantage can translate into significant cost and material savings during scale-up of multi-step syntheses.
- [1] ACS Publications. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. View Source
